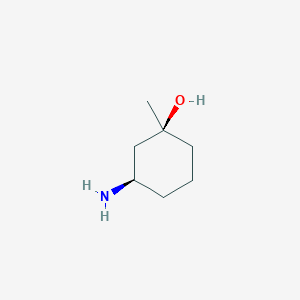

cis-3-Amino-1-methyl-cyclohexanol

描述

cis-3-Amino-1-methyl-cyclohexanol: is a compound of significant interest in organic chemistry due to its unique structural properties and potential applications. This compound is a type of amino alcohol, which are known for their biological and structural importance. Amino alcohols are key structural components in numerous natural products, potent drugs, and medicinal compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-methyl-cyclohexanol typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, yielding β-enaminoketones . These β-enaminoketones are then reduced using sodium in THF-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: cis-3-Amino-1-methyl-cyclohexanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents can be used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

科学研究应用

Chemistry Applications

Chiral Building Block

cis-3-Amino-1-methyl-cyclohexanol serves as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to act as a ligand in catalytic reactions further enhances its utility in organic synthesis.

Synthesis Pathways

The synthesis of this compound typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. A common laboratory method includes catalytic hydrogenation processes that utilize catalysts like Raney nickel for efficient production.

Biological Applications

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions. The compound's amino and hydroxyl groups facilitate the formation of hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially modulating their activity.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may protect neuronal cells from apoptosis while enhancing neurite outgrowth in differentiated SH-SY5Y cells. This suggests its potential as a neuroprotective agent, particularly in the context of cognitive disorders such as Alzheimer's disease.

Industrial Applications

Synthesis of Fine Chemicals

In industrial settings, this compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its versatility allows for its incorporation into various chemical manufacturing processes, enhancing production efficiency .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Chiral building block; ligand in catalytic reactions | Essential for asymmetric synthesis; enhances reaction selectivity |

| Biology | Enzyme interaction; neuroprotective effects | Protects neuronal cells; enhances neurite outgrowth |

| Medicine | Pharmaceutical intermediate; potential Alzheimer’s treatment | Modulates cholinergic pathways; investigated for drug development |

| Industry | Intermediate in fine chemical synthesis | Facilitates production of pharmaceuticals and other chemicals |

Case Studies

- Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activities through its structural properties. These studies highlight the importance of the compound in biochemical assays and enzyme mechanism investigations.

- Neuroprotective Research : In vitro studies indicate that this compound may enhance neuronal survival and growth, making it a candidate for developing therapies aimed at neurodegenerative diseases.

- Synthetic Methods Development : Various synthetic pathways have been developed to produce this compound efficiently, showcasing its accessibility for both laboratory research and industrial applications.

作用机制

The mechanism by which cis-3-Amino-1-methyl-cyclohexanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

相似化合物的比较

trans-3-Amino-1-methyl-cyclohexanol: This is a stereoisomer of cis-3-Amino-1-methyl-cyclohexanol with different spatial arrangement of the amino and hydroxyl groups.

3-Amino-1-methyl-cyclohexanol: This compound can exist in both cis and trans forms, each with unique properties.

Uniqueness: The cis configuration of this compound provides distinct steric and electronic properties compared to its trans counterpart. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in asymmetric synthesis and medicinal chemistry.

生物活性

Cis-3-Amino-1-methyl-cyclohexanol is an organic compound with significant biological activity, particularly in the context of medicinal chemistry. This compound features a cyclohexane ring with an amino group and a hydroxyl group, which contribute to its potential interactions with biological systems. This article reviews the synthesis, biological mechanisms, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. A common laboratory method includes:

- Preparation of β-enaminoketones : This is done through the reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine in toluene under reflux conditions.

- Reduction : The β-enaminoketones are then reduced using sodium in a THF/isopropyl alcohol mixture to yield the desired amino alcohols in high yields (up to 87%) .

Biological Activity

This compound exhibits several notable biological activities:

Enzyme Interactions

The compound's aminomethyl group facilitates hydrogen bonding and electrostatic interactions with enzymes, potentially modulating their activity. This property has made it a subject of interest in biochemical assays and drug development .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

This compound has shown antimicrobial activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors critical for various biological pathways. Its chiral nature allows selective interactions that can lead to desired therapeutic outcomes .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Enzyme Modulation | Demonstrated that this compound enhances the activity of certain enzymes involved in metabolic pathways, indicating its potential as a biochemical modulator . |

| Neuroprotective Study | Found that the compound protects neuronal cells from oxidative stress, potentially through modulation of glutamate receptors . |

| Antimicrobial Research | Showed effectiveness against Gram-positive bacteria, suggesting applications in developing new antimicrobial agents . |

属性

IUPAC Name |

(1S,3R)-3-amino-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGDMYSQASBAPE-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H](C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。